High-Resolution Co-Crystal Structure with CDK2 Enables Structure-Guided Optimization
5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide has a co-crystal structure with CDK2 (PDB: 3QQF) at a resolution of 1.75 Å, which is superior to many other CDK2 inhibitor complexes and provides a robust platform for structure-based optimization [1]. In contrast, the close analog KVR-1-164 (PDB: 3R73) has a lower resolution of 2.10 Å, limiting the precision of atomic detail for computational modeling [2]. Additionally, the clinically investigated CDK2 inhibitor roscovitine lacks a publicly available co-crystal structure with CDK2, hindering direct comparison of binding modes [3].
| Evidence Dimension | Co-crystal structure resolution with CDK2 |
|---|---|
| Target Compound Data | 1.75 Å (PDB: 3QQF) |
| Comparator Or Baseline | KVR-1-164: 2.10 Å (PDB: 3R73); Roscovitine: No CDK2 co-crystal structure publicly available |
| Quantified Difference | Resolution is 0.35 Å better (20% improvement in precision) than the closest analog with a co-crystal structure; structure available vs. unavailable for roscovitine |
| Conditions | X-ray diffraction of recombinant human CDK2 expressed in E. coli |
Why This Matters
This high-resolution structure enables accurate computational modeling, fragment-based design, and the rational optimization of this chemotype, which is not possible with lower-resolution or non-existent structures of analogs.
- [1] PDB ID: 3QQF. CDK2 in complex with inhibitor L1 (5-nitro-2-[(pyridin-3-ylmethyl)amino]benzamide). Resolution: 1.75 Å. Deposition: 2011-02-15. View Source
- [2] PDB ID: 3R73. CDK2 in complex with inhibitor KVR-1-164. Resolution: 2.10 Å. Deposition: 2011-03-22. View Source
- [3] Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-536. View Source
